N'-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
CAS No.:
Cat. No.: VC15671529
Molecular Formula: C14H14N2O2S
Molecular Weight: 274.34 g/mol
* For research use only. Not for human or veterinary use.
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide -](/images/structure/VC15671529.png)
Specification
Molecular Formula | C14H14N2O2S |
---|---|
Molecular Weight | 274.34 g/mol |
IUPAC Name | N-[(E)-(3-methoxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
Standard InChI | InChI=1S/C14H14N2O2S/c1-18-12-5-2-4-11(8-12)10-15-16-14(17)9-13-6-3-7-19-13/h2-8,10H,9H2,1H3,(H,16,17)/b15-10+ |
Standard InChI Key | FVESUGCHAUBUJT-XNTDXEJSSA-N |
Isomeric SMILES | COC1=CC=CC(=C1)/C=N/NC(=O)CC2=CC=CS2 |
Canonical SMILES | COC1=CC=CC(=C1)C=NNC(=O)CC2=CC=CS2 |
Introduction
Synthesis Methodologies
The synthesis of N'-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves a condensation reaction between 3-methoxyphenylacetaldehyde and thiophen-2-ylacetohydrazide under basic or acidic conditions . Key methods include:
Conventional Reflux Method
In ethanol with a base catalyst, the reaction proceeds via the Knoevenagel mechanism, achieving moderate yields (67–78%) after 3–6 hours of reflux . The reaction is monitored by thin-layer chromatography (TLC), with recrystallization in ethanol purifying the product .
Method | Reaction Time | Yield (%) | Catalyst | Reference |
---|---|---|---|---|
Conventional | 3–6 hours | 67–78 | Base/Acetic Acid | |
Ultrasound-Assisted | 4 minutes | 95 | None |
Structural Characterization
The compound’s structure is confirmed through spectroscopic and crystallographic techniques:
Spectroscopic Analysis
-
IR Spectroscopy: A strong C=N stretch at 1,630 cm⁻¹ confirms hydrazone formation, while N-H and C=O stretches appear at 3,200–3,400 cm⁻¹ and 1,650 cm⁻¹, respectively .
-
NMR Spectroscopy: ¹H NMR reveals signals for the methoxy group (δ 3.80 ppm), thiophene protons (δ 6.90–7.50 ppm), and hydrazide NH (δ 11.70 ppm) . ¹³C NMR shows carbonyl (δ 168 ppm) and imine (δ 150 ppm) carbons .
Crystallographic Insights
Although no crystal data exist for this specific compound, related hydrazones exhibit monoclinic systems (space group Cc) with unit cell dimensions a = 14.337 Å, b = 15.549 Å, and c = 8.021 Å . Hydrogen bonding (e.g., N–H⋯O) stabilizes the lattice, with dihedral angles between aromatic rings ranging up to 62.28° .
Table 2: Key Spectral Peaks for Hydrazone Derivatives
Technique | Functional Group | Peak Range | Reference |
---|---|---|---|
IR | C=N | 1,630 cm⁻¹ | |
¹H NMR | OCH₃ | δ 3.80 ppm | |
¹³C NMR | C=O | δ 168 ppm |
Chemical Reactivity and Stability
The compound’s reactivity is governed by its hydrazone linkage, thiophene ring, and methoxy substituent:
-
Hydrazone Group: Undergoes hydrolysis under acidic conditions to regenerate carbonyl and hydrazine components.
-
Thiophene Ring: Participates in electrophilic substitution reactions, such as sulfonation or nitration, due to its electron-rich nature.
-
Methoxy Group: Enhances solubility in polar solvents (e.g., ethanol, DMSO) and influences electronic effects on the phenyl ring .
Stability studies suggest decomposition temperatures above 230°C, inferred from analogous compounds with melting points of 234–256°C .
Comparative Analysis with Related Hydrazones
Key differences between N'-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide and analogs include:
-
Synthesis Efficiency: Ultrasound methods improve yields by 20–30% compared to conventional reflux .
-
Structural Flexibility: The methoxyphenyl group induces greater steric hindrance than fluoro or hydroxy substituents, affecting binding interactions .
-
Pharmacological Potential: Unlike trimethoxyphenyl derivatives, this compound’s simpler structure may enhance metabolic stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume